molecular formula C16H18N2O B13295422 N-(Piperidin-3-YL)naphthalene-2-carboxamide

N-(Piperidin-3-YL)naphthalene-2-carboxamide

Cat. No.: B13295422
M. Wt: 254.33 g/mol
InChI Key: PLHVGGWOSHQJRO-UHFFFAOYSA-N
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Description

N-(Piperidin-3-YL)naphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of a piperidine ring attached to the naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-YL)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with piperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-YL)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with reduced functional groups .

Scientific Research Applications

N-(Piperidin-3-YL)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Piperidin-3-YL)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-YL)naphthalene-2-carboxamide
  • N-(Piperidin-2-YL)naphthalene-2-carboxamide
  • N-(Morpholin-3-YL)naphthalene-2-carboxamide

Uniqueness

N-(Piperidin-3-YL)naphthalene-2-carboxamide is unique due to the specific position of the piperidine ring, which influences its binding affinity and selectivity towards biological targets. This positional specificity can result in distinct pharmacological and material properties compared to its analogs .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-piperidin-3-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C16H18N2O/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19)

InChI Key

PLHVGGWOSHQJRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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